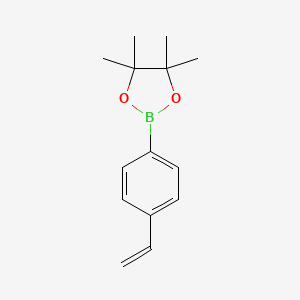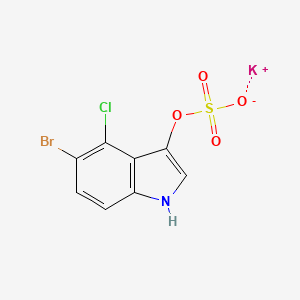
2-Bromo-3’,5’-diméthylbenzophénone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3',5'-dimethylbenzophenone, also known as 2,3'-dimethyl-2-bromobenzophenone, is a brominated hydrocarbon that is widely used in organic synthesis and materials science. It is a white solid with a molecular formula of C13H12BrO. It is a versatile reagent that is used in the synthesis of various compounds, including pharmaceuticals, dyes, and polymers. It is also used in the preparation of organic semiconductors and in the production of polymers.
Applications De Recherche Scientifique
Synthèse Organique
2-Bromo-3’,5’-diméthylbenzophénone: est largement utilisé en synthèse organique, en particulier dans la formation de liaisons carbone-carbone. Il sert de brique élémentaire dans la synthèse de divers composés organiques par le biais de réactions telles que le couplage de Suzuki . L'atome de brome de ce composé agit comme un bon groupe partant, facilitant le couplage avec des réactifs organoborés pour former des structures biaryliques, qui sont des composants essentiels de nombreux produits pharmaceutiques et matériaux organiques.
Photoinitiateurs pour la Polymérisation
En raison de sa capacité à absorber la lumière, This compound peut agir comme un photoinitiateur dans les processus de polymérisation . Lorsqu'il est exposé aux rayons UV, il génère des radicaux libres qui initient la polymérisation des monomères en polymères. Cette application est particulièrement précieuse dans la fabrication de revêtements, d'adhésifs et d'encres d'impression.
Chimie Médicinale
En chimie médicinale, This compound est utilisé pour la synthèse d'agents thérapeutiques potentiels . Son motif structural se retrouve dans une variété de molécules bioactives, et des modifications de son noyau benzophénone peuvent conduire à des composés possédant des activités pharmacologiques significatives, telles que des propriétés anti-inflammatoires, anticancéreuses et antibactériennes.
Science des Matériaux
Ce composé est également pertinent en science des matériaux, où il est utilisé pour synthétiser des matériaux avancés avec des propriétés optiques ou électroniques spécifiques . Par exemple, il peut être incorporé dans la structure de semi-conducteurs organiques, qui sont utilisés dans la production d'OLED (diodes électroluminescentes organiques) et de cellules solaires.
Chimie Analytique
En chimie analytique, des dérivés de This compound peuvent être utilisés comme étalons ou réactifs dans diverses techniques analytiques . Ces composés peuvent aider à la quantification et à la qualification de substances chimiques dans des mélanges complexes, jouant un rôle crucial dans le contrôle qualité et la recherche.
Enseignement de la Chimie
Enfin, This compound est utilisé dans l'enseignement de la chimie comme réactif pour démontrer diverses réactions chimiques et techniques de synthèse . Ses réactions peuvent être utilisées pour enseigner aux étudiants la bromation, les réactions de substitution et les principes de la chimie verte.
Propriétés
IUPAC Name |
(2-bromophenyl)-(3,5-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDCPFDFWJHLGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














